molecular formula C15H15NO B14213173 N-[2-(2-Methylbenzyl)phenyl]formamide CAS No. 830324-26-0

N-[2-(2-Methylbenzyl)phenyl]formamide

Cat. No.: B14213173
CAS No.: 830324-26-0
M. Wt: 225.28 g/mol
InChI Key: XVAQXTVZWPUDTQ-UHFFFAOYSA-N
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Description

N-[2-(2-Methylbenzyl)phenyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-[2-(2-Methylbenzyl)phenyl]formamide is through the Leuckart reaction. This reaction involves the reductive amination of aldehydes or ketones using formamide or ammonium formate as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130 °C, and can go up to 165 °C when using formamide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using catalysts such as ammonium sulfate and magnesium chloride to improve yields. The use of large amounts of formamide or ammonium formate can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylbenzyl)phenyl]formamide can undergo various chemical reactions, including:

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-Methylbenzyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Methylbenzyl)phenyl]formamide involves its interaction with molecular targets such as enzymes and proteins. The formamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include the inhibition of specific enzymes or the alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Methylbenzyl)phenyl]formamide is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other formamides and can lead to different applications and properties.

Properties

CAS No.

830324-26-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-[2-[(2-methylphenyl)methyl]phenyl]formamide

InChI

InChI=1S/C15H15NO/c1-12-6-2-3-7-13(12)10-14-8-4-5-9-15(14)16-11-17/h2-9,11H,10H2,1H3,(H,16,17)

InChI Key

XVAQXTVZWPUDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=CC=CC=C2NC=O

Origin of Product

United States

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